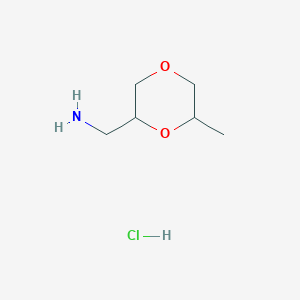

![molecular formula C21H26N2O4S B2413802 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 683761-54-8](/img/structure/B2413802.png)

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. This process can be facilitated by the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .Scientific Research Applications

Synthesis and Chemical Properties

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has been involved in various synthetic pathways leading to the creation of novel compounds with potential biological activities. For instance, the synthesis of novel acridine and bis-acridine sulfonamides demonstrated effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds were synthesized by reduction and coupling reactions involving sulfamoyl and benzamide moieties, indicating the versatility of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide in generating biologically active inhibitors (Ulus et al., 2013).

Biochemical Applications

In the realm of biochemical research, the compound's derivatives have been used as fluorescent probes for monitoring biochemical reactions. Specifically, Glibenclamide, a closely related compound, enhanced the intrinsic fluorescence intensity of erbium (Er) ions, demonstrating its utility in creating sensitive fluorimetric probes. This application highlights the potential of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide derivatives in biochemical and analytical methodologies (Faridbod et al., 2009).

Material Science

In material science, derivatives of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide have shown utility in the creation of novel materials. Organophosphorus compounds derived from arylidenecyclohexane-1-one, where the 4-methoxyphenylbenzamide structure plays a key role, demonstrated the formation of new heterocyclic compounds containing phosphorus moiety. These findings reveal the compound's contribution to the development of new materials with potential applications in various industries (Arsanious & Hennawy, 2016).

Pharmacological Research

The pharmacological effects of glibenclamide analogues, closely related to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, were studied for their hypoglycemic and hypolipidemic activities in rats. These studies provide insights into the structural modifications of the compound to enhance its biological activities, showcasing its importance in drug development processes (Ahmadi et al., 2014).

properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-23(18-6-4-3-5-7-18)28(25,26)20-14-8-16(9-15-20)21(24)22-17-10-12-19(27-2)13-11-17/h8-15,18H,3-7H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRURLVQNUEYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413719.png)

![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)

![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)

![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)

![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)

![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)